molecular formula C8H4INO3 B052693 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 116027-10-2

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No. B052693
M. Wt: 289.03 g/mol
InChI Key: JHQFCSRQZPCIHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis strategies for benzoxazine derivatives, including those related to 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione, often involve reactions of halogenated compounds, showcasing methodologies that afford these compounds in good yields. These processes can include iodination reactions and the use of specific reagents to introduce or modify the iodine moiety on the benzoxazine ring, underlining the importance of reaction conditions such as solvent choice and temperature for optimal yields and product purity (Hai, 2007).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been characterized through various spectroscopic techniques, including NMR, MS, and IR spectroscopy, along with elemental analysis and X-ray diffraction experiments. These studies reveal detailed information about the molecular geometry, crystal packing, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (L. Hwang et al., 2017).

Chemical Reactions and Properties

6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione participates in various chemical reactions, including interactions with nitrogen nucleophiles, leading to the formation of annelated quinazolinone derivatives among other systems. These reactions are facilitated by the compound's reactive sites, allowing for the synthesis of pharmacologically relevant molecules (A. Eissa et al., 2013).

Scientific Research Applications

  • Synthesis of Quinolines and Benzazepines : 2H-3,1-Benzoxazine-2,4(1H)-dione and its N-methyl analogue react with alkylidenephosphoranes to synthesize substituted quinolines and benzazepines, as well as indanone and furan derivatives. This study outlines reaction mechanisms to explain the formation of the products obtained (Kamel & Abdou, 2007).

  • Thermal Decomposition and Polymerization : A new compound was prepared by reaction of phosgene with 2, 5-diaminoterephthalic acid. The thermal decomposition of 2H,3,1-benzoxazine-2,4,(1H)-dione was studied as a model reaction, indicating potential for creating highly condensed cross-linked polymers with high thermal stability (Loughran, 1970).

  • Synthesis of Pyrazolo[5,1-b]quinazolin-9-ones : The study described the reactions of 2H-3,1-benzoxazine-2,4-(1H)dione (isatoic anhydride) with anions of 1,4-dihydro-5H-pyrazol-5-ones. This method facilitated the preparation of a series of substituted pyrazolo[5,1-b]quinazolin-9-ones, indicating potential pharmacological applications (Sircar, Capiris, & Kesten, 1981).

  • Antimycobacterial Properties : Research on 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-diones and related derivatives has shown promising results against potentially pathogenic strains of Mycobacterium. The study explores the structural variations influencing antimycobacterial activity (Waisser et al., 2003).

  • Synthesis and Characterization of Polyamides : Research into the ring-scission polymerization of 6,6'-bis[3, 1-benzoxazin-2,4-dione] explores how various catalysts under different conditions can yield polyanthranilides. This indicates potential applications in the creation of specialty polymers with unique properties (Thar, 1982).

  • Antifungal Activities : A study on novel 6-iodoquinazolin-4(3H)-one derivatives, prepared starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one, showed promising fungicidal activities, indicating potential use in agriculture or medicine (El-Hashash et al., 2015).

properties

IUPAC Name

6-iodo-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQFCSRQZPCIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303860
Record name 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

CAS RN

116027-10-2
Record name 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mechanically stirred solution of 26.3 grams of 5-iodo-2-amino benzoic acid (0.1 mol), 10.6 grams of sodium carbonate (0.1 mol), and 250 mL water, cooled to 0° C., was slowly added, via an addition funnel, 80 mL of a 1.93M solution of phosgene in toluene. After 2 hours, the precipitated product was isolated by filtration. The solids were washed with 200 mL water, 300 mL of a 1:1 mixture ethanol and ether, 200 mL of ether, and dried under vacuum to yield 24.3 grams (84%) of 5-iodoisatoic anhydride (264°-268° C., decomposition).
Quantity
26.3 g
Type
reactant
Reaction Step One
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10.6 g
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reactant
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Quantity
250 mL
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reactant
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solution
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-iodobenzoic acid (25 g, 95.05 mmol) and triphosgene (77.1 g, 260.4 mmol) in dioxane (316 mL) was heated to reflux for 8 h. The resulting solid was filtered and washed with diethyl ether to give 28.1 g of the title compound, 1H NMR (300 MHz, Me2SO-d6): δ6.96 (d,1H); 8.02 (dd,1H); 8.13 (d,1H); 11.82 (br s,1H); m/e 288 deprotonated parent molecular ion (m/e) measured by mass spectrometry using atmospheric pressure chemical ionization in the negative ion mode (APCI-).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
77.1 g
Type
reactant
Reaction Step One
Quantity
316 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

10 g (0.038 mol) of 5-iodoanthranilic acid were dissolved in 180 ml of THF, and 3.76 g (0.0127 mol) of bis(trichloromethyl) carbonate dissolved in 20 ml of THF were added. The mixture was then stirred at room temperature for 1 h and at 50° C. for 2 h. After cooling, the precipitate was filtered off with suction and dried. 7.8 g (71%) of 5-iodoisatoic anhydride were obtained as white crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
3.76 g
Type
reactant
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Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ME McPhee, AG Katsifis, F Mattner… - Australian Journal of …, 1999 - CSIRO Publishing
Reaction of bromo- or iodo-substituted isatoic anhydrides with N-methylglycine, L-proline or D-proline afforded bromo- or iodo-substituted 1,4-benzodiazepinediones which on …
Number of citations: 23 www.publish.csiro.au
AG Katsifis, ME McPhee… - Australian journal of …, 1998 - CSIRO Publishing
For the syntheses of radiolabelled pyrrolo[1,4]benzodiazepine antitumour antibiotics we required a method in which the unstable carbinolamine functionality was introduced prior to the …
Number of citations: 11 www.publish.csiro.au

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